molecular formula C10H22Cl2N2O B2634929 1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride CAS No. 2097938-76-4

1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride

Cat. No.: B2634929
CAS No.: 2097938-76-4
M. Wt: 257.2
InChI Key: ZKXITCZHPCOTSW-UHFFFAOYSA-N
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Description

1-((Tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a piperazine ring substituted with a tetrahydro-2H-pyran-2-ylmethyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(oxan-2-ylmethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-2-8-13-10(3-1)9-12-6-4-11-5-7-12;;/h10-11H,1-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXITCZHPCOTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride typically involves the reaction of piperazine with tetrahydro-2H-pyran-2-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-((Tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can act as a scaffold for binding to active sites, while the tetrahydro-2H-pyran-2-ylmethyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride
  • 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
  • 1-(2-Methoxynaphthalen-1-yl)methyl)piperazine hydrochloride

Uniqueness: 1-((Tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer better solubility, stability, or binding characteristics, making it a valuable tool in various research applications.

This comprehensive overview highlights the significance of 1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine dihydrochloride in scientific research and industrial applications. Its unique structure and versatile reactivity make it an important compound in the field of chemistry and beyond.

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